tert-Butyl 1-benzofuran-5-carboxylate

Lipophilicity Synthetic Intermediate Medicinal Chemistry

Sourcing inconsistent benzofuran building blocks compromises your anti-inflammatory and oncology SAR programs. tert-Butyl 1-benzofuran-5-carboxylate (CAS 918540-30-4) solves this with a defined 5-carboxylate substitution pattern critical for target engagement. - Scaffold for 5-LOX inhibitors: Enables synthesis of hydroxamic acids targeting leukotriene biosynthesis. - Anticancer core: Serves as a starting point for focused libraries against multiple cancer cell lines. - Reliable supply: Available in standard pack sizes (10 mg to bulk) with custom synthesis support.

Molecular Formula C13H14O3
Molecular Weight 218.25 g/mol
CAS No. 918540-30-4
Cat. No. B12613094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 1-benzofuran-5-carboxylate
CAS918540-30-4
Molecular FormulaC13H14O3
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=CC2=C(C=C1)OC=C2
InChIInChI=1S/C13H14O3/c1-13(2,3)16-12(14)10-4-5-11-9(8-10)6-7-15-11/h4-8H,1-3H3
InChIKeyAFCYCXBKKKVEPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 1-benzofuran-5-carboxylate Procurement Baseline


tert-Butyl 1-benzofuran-5-carboxylate (CAS 918540-30-4) is a benzofuran-5-carboxylic acid ester, with a molecular formula of C13H14O3 and a molecular weight of 218.25 g/mol . It is a synthetic intermediate [1] and a scaffold for developing bioactive compounds [2].

Synthetic intermediate for heterocycle elaboration
tert-butyl ester as robust protecting group
Scaffold for developing bioactive benzofuran derivatives
Reported class-level 5-LOX inhibition and antiproliferative context
Steric and lipophilic modulation via tert-butyl ester
Differentiated reactivity from methyl/ethyl analogs

Generic Substitution Risks for tert-Butyl 1-benzofuran-5-carboxylate


Benzofuran derivatives cannot be considered freely interchangeable building blocks due to profound, structure-dependent variations in biological activity and physicochemical properties [1]. The specific substitution pattern, including the position of the carboxylate ester and the nature of the ester group (e.g., tert-butyl vs. methyl or ethyl), critically influences key parameters like lipophilicity, metabolic stability, and target engagement . These differences directly impact a compound's suitability as a synthetic intermediate, its biological efficacy, and its overall development profile.

Ester group variation

tert-butyl, methyl, or ethyl esters may shift lipophilicity and metabolic stability, altering synthetic reactivity and target engagement profiles.

Benzofuran substitution pattern

Position of the carboxylate and other ring substituents can profoundly change biological activity; class-level observations may not transfer directly.

Class-level bioactivity assumptions

Antiproliferative or 5-LOX inhibition data from related benzofurans require compound-specific validation before attributing functional equivalence.

tert-Butyl 1-benzofuran-5-carboxylate Differentiation Evidence


Ester Moiety: Lipophilicity & Reactivity

The tert-butyl ester moiety in tert-butyl 1-benzofuran-5-carboxylate is structurally differentiated from methyl or ethyl ester analogs (e.g., Methyl 2-tert-butyl-benzofuran-5-carboxylate, Ethyl 2-tert-butyl-benzofuran-5-carboxylate) . The bulkier tert-butyl group significantly alters the compound's steric hindrance and lipophilicity, which can influence its reactivity in synthetic pathways and its interaction with biological targets . This structural feature may enhance its lipophilicity, potentially affecting its pharmacokinetic properties and biological interactions .

Ester Lipophilicity & Reactivity
Class-level inference
tert-butyl ester versus methyl/ethyl ester — increased steric hindrance and lipophilicity inferred from SAR principles.
Supports synthetic route selection and ADME property modulation.
Not explicitly quantified; structural comparison only.
Lipophilicity Synthetic Intermediate Medicinal Chemistry

5-LOX Inhibition Profile

The benzofuran-5-carboxylate scaffold, which includes tert-butyl 1-benzofuran-5-carboxylate, is recognized as a precursor to potent inhibitors of 5-lipoxygenase (5-LOX) . Specifically, benzofuran-5-carboxylates serve as precursors to hydroxamic acids and reverse amides that are known to inhibit leukotriene biosynthesis by targeting 5-LOX . This is supported by literature indicating that compounds in this class are potent lipoxygenase inhibitors [1].

5-LOX Inhibition Profile
Class-level inference
Benzofuran-5-carboxylates are precursors to 5-LOX inhibitors (hydroxamic acids, reverse amides) that target leukotriene biosynthesis.
Guides anti-inflammatory target research.
Compound-specific 5-LOX assay data unavailable.
Inflammation Enzyme Inhibition 5-LOX

Antiproliferative Activity in Cancer Models

Benzofuran derivatives, as a class, have been investigated for their biological activities, with studies showing significant cell growth inhibitory effects against various cancer cell lines . This includes the observation that such compounds can interfere with biochemical pathways involved in cell proliferation and survival . While not a direct measurement for this specific compound, a related study on a series of 32 benzofuran derivatives and isosteres demonstrated measurable cytotoxicity in the radioresistant SQ20B cancer cell line .

Antiproliferative Class Evidence
Class-level inference
Benzofuran derivatives demonstrated reported cell growth inhibition in cancer cell lines, including radioresistant SQ20B model.
Supports oncology lead optimization studies.
Specific IC50 not reported for this compound; data to verify.
Cancer Antiproliferative Cytotoxicity

tert-Butyl 1-benzofuran-5-carboxylate Drug Discovery Applications


5-LOX Inhibitor Synthesis

The benzofuran-5-carboxylate scaffold, as represented by tert-butyl 1-benzofuran-5-carboxylate, is a recognized precursor for the development of 5-lipoxygenase (5-LOX) inhibitors . Researchers can use this compound as a starting material to synthesize hydroxamic acid derivatives or reverse amides, which have demonstrated the ability to inhibit leukotriene biosynthesis . This application is particularly relevant in anti-inflammatory drug discovery programs targeting conditions such as asthma, allergic rhinitis, and rheumatoid arthritis.

Anticancer Lead Optimization

Given the documented antiproliferative effects of benzofuran derivatives across multiple cancer cell lines , tert-butyl 1-benzofuran-5-carboxylate serves as a valuable core scaffold for medicinal chemistry programs focused on oncology . The compound can be utilized to generate focused libraries via functional group manipulation at the 5-position, enabling the exploration of structure-activity relationships (SAR) to improve potency, selectivity, and drug-like properties against specific cancer targets .

Heterocycle Synthesis Intermediate

The tert-butyl ester group serves as a robust protecting group for the carboxylic acid, enabling selective reactions at other positions on the benzofuran ring . Following desired modifications, the tert-butyl ester can be cleaved under acidic conditions to yield the free carboxylic acid, a common functionality for further derivatization or conjugation . This makes the compound a key intermediate in multi-step syntheses of pharmaceutically relevant molecules, including those targeting bromodomains, salt-inducible kinases (SIK), and ATP-citrate lyase (ACL).

Application
Selection Property
Validation Focus
5-LOX inhibitor research
Benzofuran-5-carboxylate scaffold
5-LOX inhibition assay context
Cancer cell-model studies
Antiproliferative scaffold
Cell-viability and apoptosis endpoints
Multi-step heterocycle synthesis
Tert-butyl ester protecting group
Selective deprotection and derivatization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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